Hdac-IN-40
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Overview
Description
HDAC-IN-40 is a potent inhibitor of histone deacetylases, specifically targeting histone deacetylase 2 and histone deacetylase 6 with inhibition constants of 60 nanomolar and 30 nanomolar, respectively . Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, playing a crucial role in gene expression regulation, cell cycle progression, and other cellular processes . This compound has shown significant antitumor activity, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of HDAC-IN-40 involves the use of alkoxyamide-based chemical structures . The synthetic route typically includes the following steps:
Formation of the core structure:
Functional group modifications: Various functional groups are introduced to enhance the inhibitory activity and selectivity towards histone deacetylase 2 and histone deacetylase 6.
Purification and characterization: The final compound is purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry.
Chemical Reactions Analysis
HDAC-IN-40 undergoes several types of chemical reactions, including:
Substitution reactions: The compound can undergo substitution reactions where functional groups are replaced with other groups to modify its activity and selectivity.
Oxidation and reduction: This compound can participate in oxidation and reduction reactions, which may alter its chemical structure and biological activity.
Common reagents used in these reactions include acetylating agents, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
HDAC-IN-40 has a wide range of scientific research applications, including:
Cancer therapy: Due to its potent inhibitory activity against histone deacetylase 2 and histone deacetylase 6, this compound is being investigated as a potential anticancer agent.
Epigenetic research: This compound is used to study the role of histone deacetylases in gene expression regulation and chromatin remodeling.
Neurodegenerative diseases: Histone deacetylase inhibitors, including this compound, are being explored for their potential to treat neurodegenerative diseases by modulating gene expression and protein acetylation.
Inflammatory diseases:
Mechanism of Action
HDAC-IN-40 exerts its effects by binding to the zinc-containing catalytic domain of histone deacetylases, thereby inhibiting their enzymatic activity . This inhibition prevents the removal of acetyl groups from lysine residues on histone and non-histone proteins, leading to changes in chromatin structure and gene expression . The molecular targets of this compound include histone deacetylase 2 and histone deacetylase 6, which are involved in various cellular processes such as cell cycle progression, apoptosis, and differentiation .
Comparison with Similar Compounds
HDAC-IN-40 is unique in its potent inhibitory activity against both histone deacetylase 2 and histone deacetylase 6 . Similar compounds include:
Vorinostat: An FDA-approved histone deacetylase inhibitor used to treat cutaneous T-cell lymphoma.
Panobinostat: Another FDA-approved histone deacetylase inhibitor used to treat multiple myeloma.
Belinostat: A histone deacetylase inhibitor approved for the treatment of peripheral T-cell lymphoma.
Romidepsin: An FDA-approved histone deacetylase inhibitor used to treat cutaneous T-cell lymphoma.
Compared to these compounds, this compound has shown higher selectivity and potency towards histone deacetylase 2 and histone deacetylase 6, making it a promising candidate for further development .
Properties
Molecular Formula |
C15H22N2O6 |
---|---|
Molecular Weight |
326.34 g/mol |
IUPAC Name |
N-[6-(hydroxyamino)-6-oxohexoxy]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C15H22N2O6/c1-21-12-8-11(9-13(10-12)22-2)15(19)17-23-7-5-3-4-6-14(18)16-20/h8-10,20H,3-7H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
WARMWIVORGODLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)OC |
Origin of Product |
United States |
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